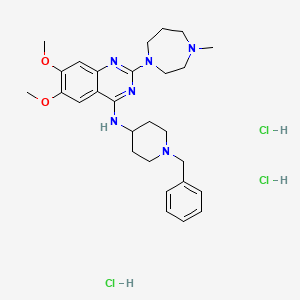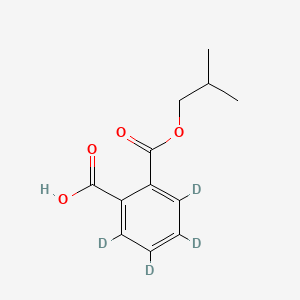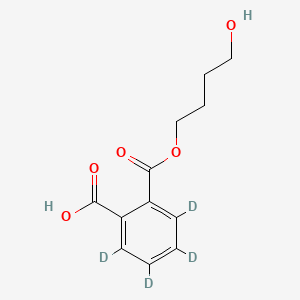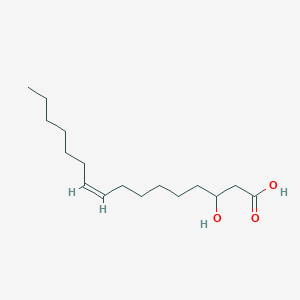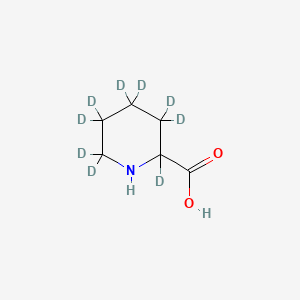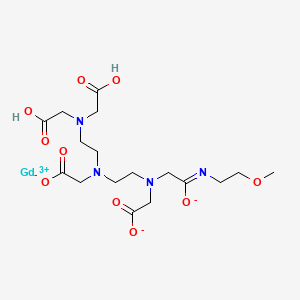
Mepivacaine-d3 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mepivacaine-d3 N-Oxide is a deuterated derivative of Mepivacaine, a local anesthetic of the amide type This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mepivacaine-d3 N-Oxide typically involves the following steps:
Starting Material: The synthesis begins with N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Mepivacaine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Further oxidized products such as nitroso derivatives.
Reduction: Mepivacaine-d3.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Mepivacaine-d3 N-Oxide is primarily used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium atoms provide a means to study the metabolic pathways and pharmacokinetics of Mepivacaine.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.
Biological Research: Investigates the effects of deuterium substitution on biological activity and metabolism.
Medical Research: Studies the potential therapeutic applications and safety profiles of deuterated anesthetics.
Wirkmechanismus
Mepivacaine-d3 N-Oxide exerts its effects by blocking sodium channels in nerve cells. This prevents the influx of sodium ions, thereby inhibiting the generation and propagation of nerve impulses. The deuterium atoms may alter the binding affinity and metabolic stability of the compound, providing insights into the molecular mechanisms of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mepivacaine: The non-deuterated parent compound.
Lidocaine: Another amide-type local anesthetic with similar pharmacological properties.
Bupivacaine: A longer-acting amide-type local anesthetic.
Uniqueness
Mepivacaine-d3 N-Oxide is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool for research applications, particularly in studying the effects of isotopic substitution on drug metabolism and action.
Eigenschaften
CAS-Nummer |
1346597-91-8 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
265.371 |
IUPAC-Name |
N-(2,6-dimethylphenyl)-1-oxido-1-(trideuteriomethyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |
InChI-Schlüssel |
WQTJWODFSMCWCC-HPRDVNIFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-] |
Synonyme |
N-(2,6-Dimethylphenyl)-1-(methyl-d3)-1-oxido-2-piperidinecarboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




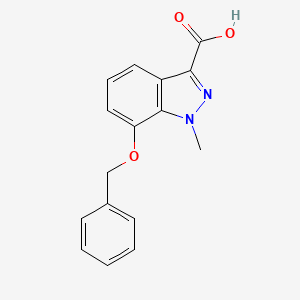

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)

